molecular formula C18H18ClN3O3S B11051064 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11051064
M. Wt: 391.9 g/mol
InChI Key: YEIZIGBHJCCZQJ-UHFFFAOYSA-N
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Description

9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridoquinazolinone core with various substituents such as a chlorine atom, a methyl group, and a piperidinosulfonyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridoquinazolinone Core: This step involves the cyclization of appropriate precursors to form the pyridoquinazolinone core. Common reagents used in this step include acids or bases to facilitate the cyclization reaction.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Piperidinosulfonyl Group: This step involves the reaction of the pyridoquinazolinone core with a piperidinosulfonyl chloride derivative under basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.

    Pyridoquinoline Derivatives: These compounds have a similar pyridoquinoline core and may exhibit comparable chemical properties.

    Sulfonyl-Substituted Compounds: Compounds with sulfonyl substituents may have similar reactivity and applications.

The uniqueness of 9-CHLORO-3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

9-chloro-3-methyl-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H18ClN3O3S/c1-12-5-8-22-15-11-14(19)16(10-13(15)18(23)20-17(22)9-12)26(24,25)21-6-3-2-4-7-21/h5,8-11H,2-4,6-7H2,1H3

InChI Key

YEIZIGBHJCCZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C3=CC(=C(C=C3N2C=C1)Cl)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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